H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 is a peptide composed of 16 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid.
Repetition: of deprotection and coupling cycles until the desired sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like This compound typically involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell membrane disruption and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mechanism of Action
The mechanism of action of H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 involves its interaction with cell membranes. It binds to the lipid bilayer, causing membrane disruption and cell lysis. This peptide targets bacterial cell membranes, making it an effective antimicrobial agent. The molecular pathways involved include the formation of pores in the membrane, leading to ion imbalance and cell death .
Comparison with Similar Compounds
Similar Compounds
Magainin: Another antimicrobial peptide with a similar mechanism of action.
Defensin: A peptide with antimicrobial and immune-modulating properties.
Cecropin: An antimicrobial peptide found in insects.
Uniqueness
H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: is unique due to its high potency and specificity for bacterial membranes. Its ability to disrupt cell membranes without affecting mammalian cells makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C84H144N28O19 |
---|---|
Molecular Weight |
1850.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide |
InChI |
InChI=1S/C84H144N28O19/c1-10-46(7)67(111-77(126)59(39-49-41-97-51-22-13-12-21-50(49)51)108-78(127)61(43-113)109-81(130)68(47(8)11-2)110-76(125)58(37-44(3)4)107-69(118)48(9)99-79(128)62-27-20-36-112(62)82(131)60(38-45(5)6)100-66(117)40-87)80(129)106-53(24-15-17-33-86)72(121)103-54(25-18-34-95-83(91)92)73(122)101-52(23-14-16-32-85)71(120)102-55(26-19-35-96-84(93)94)74(123)105-57(29-31-64(89)115)75(124)104-56(28-30-63(88)114)70(119)98-42-65(90)116/h12-13,21-22,41,44-48,52-62,67-68,97,113H,10-11,14-20,23-40,42-43,85-87H2,1-9H3,(H2,88,114)(H2,89,115)(H2,90,116)(H,98,119)(H,99,128)(H,100,117)(H,101,122)(H,102,120)(H,103,121)(H,104,124)(H,105,123)(H,106,129)(H,107,118)(H,108,127)(H,109,130)(H,110,125)(H,111,126)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-/m0/s1 |
InChI Key |
YOQBMAMXLINQQH-BEBDTPEXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.